N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core linked to a phenyl ring, which is further substituted with a thiazinan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazinan-2-yl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinan-2-yl group.
Coupling with Phenyl Ring: The thiazinan-2-yl intermediate is then coupled with a phenyl ring through a substitution reaction.
Attachment to Naphthalene Core: The final step involves the attachment of the phenyl-thiazinan-2-yl moiety to the naphthalene-2-carboxamide core via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazinan-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazinan-2-yl group can interact with enzymes or receptors, modulating their activity. The naphthalene core may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide
- N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene core with a thiazinan-2-yl group is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(18-8-7-16-5-1-2-6-17(16)15-18)22-19-9-11-20(12-10-19)23-13-3-4-14-27(23,25)26/h1-2,5-12,15H,3-4,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCODHQQSVEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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